(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine

Kinase Inhibitor EGFR Cancer

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4) is a chiral primary amine building block with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol. It features a unique combination of a halogenated aromatic ring (3-chloro-4-fluorophenyl) and a cyclopropyl group attached to a methanamine core, which together create a compact, rigid scaffold with a calculated LogP of 2.3, indicating balanced lipophilicity for drug design.

Molecular Formula C10H11ClFN
Molecular Weight 199.65
CAS No. 1270569-04-4
Cat. No. B2824904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine
CAS1270569-04-4
Molecular FormulaC10H11ClFN
Molecular Weight199.65
Structural Identifiers
SMILESC1CC1C(C2=CC(=C(C=C2)F)Cl)N
InChIInChI=1S/C10H11ClFN/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2
InChIKeyQKIRGCBPXLGIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4) and Its Procurement Relevance?


(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4) is a chiral primary amine building block with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol [1]. It features a unique combination of a halogenated aromatic ring (3-chloro-4-fluorophenyl) and a cyclopropyl group attached to a methanamine core, which together create a compact, rigid scaffold with a calculated LogP of 2.3, indicating balanced lipophilicity for drug design [1]. This compound is supplied by several chemical vendors, with purities up to 98% commonly available for research and development purposes .

Why Generic Substitution Fails: The Uniqueness of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4)


Substituting (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine with a generic 'cyclopropylamine' or 'halogenated benzylamine' is not a viable strategy for scientific procurement because the specific 3-chloro-4-fluoro substitution pattern on the phenyl ring is a critical pharmacophore in several advanced drug candidates and clinical agents, as evidenced by its inclusion in the structures of FDA-approved tyrosine kinase inhibitors (TKIs) like Gefitinib, Afatinib, and Dacomitinib [1]. This precise halogenation pattern is not arbitrary; it is known to confer unique electronic and steric properties that directly influence target binding affinity and metabolic stability [1][2]. Therefore, any deviation from this exact structure can lead to a complete loss of the desired biological activity, making the procurement of this specific compound essential for projects aiming to replicate, optimize, or build upon known pharmacophores.

Quantitative Evidence Guide for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4)


Validated Pharmacophore in FDA-Approved Tyrosine Kinase Inhibitors

The 3-chloro-4-fluorophenyl group, a core structural component of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine, is a validated pharmacophore in multiple FDA-approved tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC), including Gefitinib, Afatinib, and Dacomitinib [1]. This establishes a high-value, clinically-validated benchmark. The target compound provides this exact pharmacophore on a simple, versatile methanamine handle, offering a distinct advantage over purchasing the final, complex TKI molecule for early-stage research. This allows for modular analog synthesis and exploration of new chemical space while anchoring the design to a clinically proven moiety.

Kinase Inhibitor EGFR Cancer Pharmacophore

Stated Preferred Substituent in Key Patents for Signal Transduction Inhibitors

In Boehringer Ingelheim's foundational patent family for quinazoline-based tyrosine kinase inhibitors (US Patent 7,019,012 and RE43,431), the '3-chloro-4-fluorophenyl' group is explicitly listed as one of only three preferred Ra substituents (alongside benzyl and 1-phenylethyl) for a broad Markush structure claiming 'valuable pharmacological properties, particularly an inhibitory effect on signal transduction mediated by tyrosine kinases' [1][2]. This places the 3-chloro-4-fluoro substitution pattern in a privileged position over numerous other potential aryl substitutions. Procuring this specific building block aligns directly with the SAR disclosed in these high-value pharmaceutical patents, offering a faster route to generating patentable analogs or exploring this protected chemical space.

Medicinal Chemistry Tyrosine Kinase Patent SAR Oncology

Potential Conformational Advantage from Cyclopropyl Group

The cyclopropyl group directly attached to the methanamine carbon introduces significant conformational constraint. While direct activity data for the target compound is not available, literature on related 1-substituted cyclopropylamines highlights that this motif reduces the number of rotatable bonds and can lock the amine group into a specific orientation relative to the aromatic ring [1]. This is a classic medicinal chemistry strategy to improve target selectivity and binding affinity by reducing the entropic penalty of binding, a feature not present in more flexible analogs like (3-chloro-4-fluorophenyl)ethanamine or methylamine derivatives [1]. This structural rigidity is a key differentiator that makes the compound a valuable scaffold for exploring constrained chemical space.

Medicinal Chemistry Conformational Restriction Drug Design

High-Value Application Scenarios for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4)


Kinase Inhibitor Scaffold Hopping and Lead Optimization

Based on its validated pharmacophore [1], this compound is an ideal starting material for medicinal chemists aiming to design novel tyrosine kinase inhibitors (TKIs) by 'scaffold hopping' or optimizing the linker between the 3-chloro-4-fluorophenyl group and the rest of the molecule. It provides the proven binding motif in a modular form for rapid analog synthesis .

Exploration of Privileged Chemical Space in CNS Drug Discovery

The cyclopropylamine moiety is a known privileged scaffold in central nervous system (CNS) drug discovery, and the specific 3-chloro-4-fluorophenyl substitution pattern is found in several advanced clinical candidates [1]. This compound is therefore a strategic purchase for groups exploring GPCR (e.g., 5-HT2C agonists) or other CNS target space where both the halogenation pattern and the conformational rigidity of the cyclopropyl group may be beneficial.

Chemical Biology Probe Development

Researchers developing chemical probes to study kinases, epigenetic targets like LSD1, or other proteins where the 3-chloro-4-fluorophenyl group has shown activity [1] would find this compound a valuable intermediate. It serves as a foundational building block for synthesizing affinity probes, PROTACs, or fluorescent tracers, leveraging its established target engagement potential.

Parallel Synthesis and Library Generation

Given its commercial availability [1], this compound is well-suited for use as a primary amine building block in parallel synthesis. It can be readily reacted with a variety of carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes (via reductive amination) to generate diverse screening libraries for high-throughput biological assays, anchoring the library's design to a proven pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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